molecular formula C21H28N2O2 B5824297 1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine

1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine

Cat. No. B5824297
M. Wt: 340.5 g/mol
InChI Key: HUKYZZDSOIBRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as BMB-4 and is a piperazine derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine is not fully understood. However, it has been suggested that BMB-4 exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. BMB-4 has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In the case of neuroprotection, BMB-4 has been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BMB-4 inhibits the growth of cancer cells and induces apoptosis. Additionally, BMB-4 has been shown to reduce oxidative stress and inflammation in neuronal cells. In vivo studies have also shown that BMB-4 has anti-cancer and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine in lab experiments is its potential as an anti-cancer and neuroprotective agent. BMB-4 has been shown to have significant effects in vitro and in vivo, making it a promising candidate for further research. However, one of the limitations of using BMB-4 in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for BMB-4 to minimize any potential side effects.

Future Directions

There are several future directions for the research and development of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine. One direction is to further investigate the mechanism of action of BMB-4 in cancer cells and neuronal cells. This will help to better understand how BMB-4 exerts its anti-cancer and neuroprotective effects. Another direction is to explore the potential of BMB-4 as a drug delivery system for other anti-cancer drugs. Finally, further studies are needed to determine the safety and efficacy of BMB-4 in human clinical trials.

Synthesis Methods

Several methods have been employed for the synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine. One of the most commonly used methods involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 4-ethylpiperazine in the presence of a catalyst. The reaction is carried out under an inert atmosphere and at a specific temperature and pressure. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine has been found to have potential applications in the field of medicine and pharmacology. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer. BMB-4 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, BMB-4 has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

1-ethyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-22-11-13-23(14-12-22)16-19-9-10-20(24-2)21(15-19)25-17-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKYZZDSOIBRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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